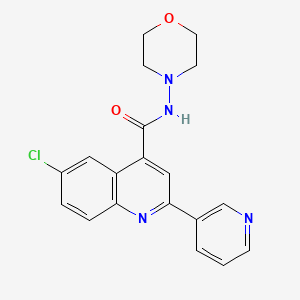
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as CL-387785, is a chemical compound that belongs to the family of quinolinecarboxamides. It is a potent and selective inhibitor of the ATP-binding cassette transporter ABCG2, which is involved in drug resistance in cancer cells.
Mécanisme D'action
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide binds to the substrate-binding pocket of ABCG2 and blocks the ATPase activity of the transporter. This results in the inhibition of ABCG2-mediated drug efflux and the accumulation of chemotherapy drugs in cancer cells. This compound has been shown to be a competitive inhibitor of ABCG2, with a Ki value of 0.5 μM.
Biochemical and Physiological Effects:
This compound has been shown to increase the intracellular accumulation of chemotherapy drugs in cancer cells, leading to enhanced cytotoxicity. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, this compound has been shown to have a synergistic effect with chemotherapy drugs, leading to increased apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a potent and selective inhibitor of ABCG2, making it a valuable tool for studying the role of ABCG2 in drug resistance in cancer cells. However, this compound has a relatively short half-life and is unstable in aqueous solutions, which can limit its use in certain experiments. In addition, the high cost of this compound can be a limiting factor for some researchers.
Orientations Futures
There are several future directions for research on 6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more stable analogs of this compound that can be used in aqueous solutions. Another area of interest is the investigation of the potential of this compound as a chemosensitizer in vivo. In addition, the role of ABCG2 in drug resistance in other types of cancer cells, such as leukemia and lymphoma, could be studied using this compound. Finally, the combination of this compound with other inhibitors of drug efflux transporters could be explored as a potential strategy to overcome drug resistance in cancer therapy.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of ABCG2 that has shown promise as a chemosensitizer in cancer therapy. Its mechanism of action involves the inhibition of ABCG2-mediated drug efflux, leading to increased intracellular accumulation of chemotherapy drugs and enhanced cytotoxicity. While this compound has some limitations, it is a valuable tool for studying the role of ABCG2 in drug resistance in cancer cells. There are several future directions for research on this compound, including the development of more stable analogs, in vivo studies, and investigation of its potential in combination therapy.
Applications De Recherche Scientifique
6-chloro-N-4-morpholinyl-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential as a chemosensitizer in cancer therapy. ABCG2 is a membrane transporter that pumps chemotherapy drugs out of cancer cells, leading to drug resistance. This compound inhibits ABCG2, thereby increasing the intracellular concentration of chemotherapy drugs and enhancing their efficacy. This compound has been shown to sensitize various cancer cell lines to chemotherapy drugs, including mitoxantrone, topotecan, and SN-38.
Propriétés
IUPAC Name |
6-chloro-N-morpholin-4-yl-2-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c20-14-3-4-17-15(10-14)16(19(25)23-24-6-8-26-9-7-24)11-18(22-17)13-2-1-5-21-12-13/h1-5,10-12H,6-9H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWDQQKXGCBEMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-ethylphenyl)-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B3503980.png)
![4-[(4-cyclohexyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B3503985.png)

![methyl N-{[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}glycinate](/img/structure/B3504000.png)
![[4-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3504016.png)
![2-(4-propylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504028.png)
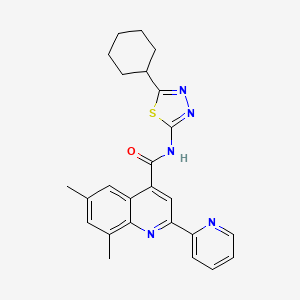
![1-[4-(4-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B3504049.png)
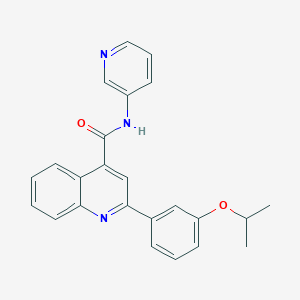
![6-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504070.png)
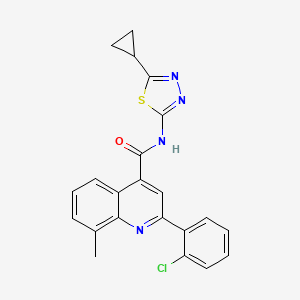
![6-bromo-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3504082.png)
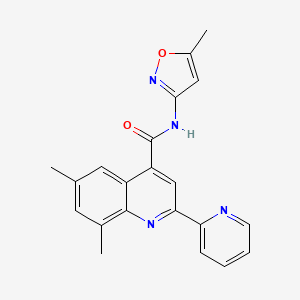
![N-[3-(aminocarbonyl)-2-thienyl]-2-(1,3-benzodioxol-5-yl)-4-quinolinecarboxamide](/img/structure/B3504096.png)
